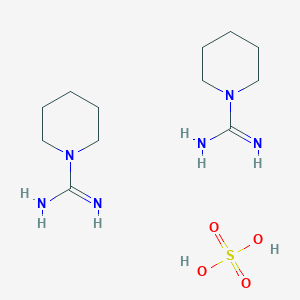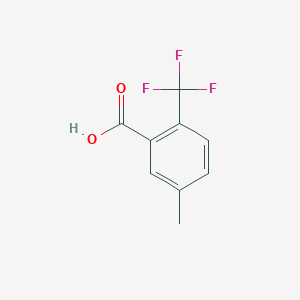
2-Methylpentan-2-yl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpentan-2-yl 2-methylprop-2-enoate is a chemical compound known for its unique properties and wide range of applications. It is a colorless liquid with a fruity odor and is commonly used in industrial applications such as coatings, adhesives, and plastics.
Preparation Methods
2-Methylpentan-2-yl 2-methylprop-2-enoate can be synthesized through various methods. One common synthetic route involves the reaction of isobornyl alcohol with methacrylic acid in the presence of a catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction typically takes place at a temperature of around 60-70°C for several hours, after which the product is purified using distillation or column chromatography. Industrial production methods may involve similar processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Methylpentan-2-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace the ester group, forming different derivatives.
Polymerization: As a methacrylate ester, it can undergo polymerization reactions to form polymers used in various applications.
Scientific Research Applications
2-Methylpentan-2-yl 2-methylprop-2-enoate has numerous scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Biology: Research studies explore its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in biomedical materials.
Industry: It is widely used in the production of plastics, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Methylpentan-2-yl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. As a methacrylate ester, it can undergo polymerization reactions, forming cross-linked networks that provide structural integrity and durability to materials. In biological systems, its potential antimicrobial properties may involve disrupting cell membranes or interfering with essential metabolic processes.
Comparison with Similar Compounds
2-Methylpentan-2-yl 2-methylprop-2-enoate can be compared with other similar compounds, such as:
Isobornyl methacrylate: Similar in structure and used in similar applications, but may have different physical properties.
Geranyl methacrylate: Another methacrylate ester with similar uses but different molecular structure.
2-Phenylpropan-2-yl 2-methylprop-2-enoate: A compound with similar functional groups but different aromatic properties
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-methylpentan-2-yl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-6-7-10(4,5)12-9(11)8(2)3/h2,6-7H2,1,3-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPLLDNZLGAXQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)OC(=O)C(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1,3-Benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine](/img/structure/B178081.png)
![2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B178083.png)








